molecular formula C20H23ClN4O2 B2387769 N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 1049369-73-4

N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2387769
CAS No.: 1049369-73-4
M. Wt: 386.88
InChI Key: ALUSDLWPUBECGX-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a synthetic organic compound belonging to the class of oxalamides. This structure incorporates a phenylpiperazine moiety, a well-established privileged scaffold in medicinal chemistry known for conferring significant biological activity to molecules . Piperazine derivatives are extensively investigated in pharmacological research and have been associated with a wide range of activities, including antimicrobial, anticonvulsant, antidepressant, and anticancer effects . The integration of the oxalamide functional group as a linker further enhances the molecule's potential as a key intermediate or target for drug discovery and development. Researchers value this compound for its potential utility in exploring neuropharmacological pathways, given that related piperazine-based structures have demonstrated activity as sigma receptor ligands and modulators of neuronal signaling . As a building block, it can be used in the synthesis of more complex molecules or in structure-activity relationship (SAR) studies to develop new therapeutic agents. The compound is provided with high purity and is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c21-17-8-4-5-9-18(17)23-20(27)19(26)22-10-11-24-12-14-25(15-13-24)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUSDLWPUBECGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Monoamide Chloride Intermediate

The reaction begins with the activation of oxalic acid via conversion to oxalyl chloride, followed by sequential amidation. In a typical procedure:

  • Oxalyl chloride (1.2 equiv) is added dropwise to a solution of 2-chloroaniline (1.0 equiv) in anhydrous dichloromethane at 0–5°C.
  • The mixture is stirred for 2–4 hours under nitrogen, yielding N-(2-chlorophenyl)oxalyl chloride as a reactive intermediate.

Key Considerations :

  • Excess oxalyl chloride ensures complete conversion, with HCl and SO₂ evolved as byproducts.
  • Intermediate isolation is often unnecessary; the crude product is used directly in subsequent steps.

Coupling with 2-(4-Phenylpiperazin-1-yl)ethylamine

The monoamide chloride reacts with 2-(4-phenylpiperazin-1-yl)ethylamine under controlled conditions:

  • The amine (1.1 equiv) is added to the intermediate in THF or DMF at 0°C.
  • The reaction proceeds for 6–12 hours at room temperature, followed by aqueous workup (e.g., NaHCO₃ wash) and purification via recrystallization (ethanol/water).

Yield : 68–75% (based on analogous piperazine-ethylamine couplings).

Diethyl Oxalate-Based Alkoxycarbonylation

Sequential Ester Aminolysis

Diethyl oxalate serves as a bifunctional precursor for two-step aminolysis:

  • First Aminolysis : Diethyl oxalate (1.0 equiv) reacts with 2-chloroaniline (1.0 equiv) in ethanol at 0°C, forming ethyl N-(2-chlorophenyl)oxamate .
  • Second Aminolysis : The ethyl oxamate intermediate is treated with 2-(4-phenylpiperazin-1-yl)ethylamine (1.1 equiv) in refluxing toluene, yielding the target oxalamide.

Optimization Data :

Parameter Condition Yield (%) Source
Solvent (Step 2) Toluene 72
Temperature 110°C (reflux) 75
Catalyst None

Advantages : Avoids hazardous oxalyl chloride but requires higher temperatures.

Transition Metal-Catalyzed Dehydrogenative Coupling

Ruthenium-Pincer Complex Catalysis

A green chemistry approach utilizes Ru-MACHO catalyst (0.5 mol%) to couple ethylene glycol with amines:

  • Ethylene glycol (1.5 equiv) and 2-(4-phenylpiperazin-1-yl)ethylamine (2.0 equiv) are heated at 140°C under N₂.
  • The reaction generates H₂ gas and forms the oxalamide via α-hydroxyamide intermediates (e.g., 12 in).

Mechanistic Insights :

  • Ethylene glycol dehydrogenates to glyoxal, which condenses with amines to form imines.
  • Subsequent oxidation yields the oxalamide.

Yield : 66–89% (lower for bulky amines).

Solid-Phase Synthesis for High-Purity Products

Resin-Bound Methodology

Wang resin-functionalized oxalic acid derivatives enable controlled amidation:

  • Oxalic acid is anchored to the resin via ester linkages.
  • 2-Chloroaniline is coupled using DIC/HOBt, followed by cleavage and reaction with 2-(4-phenylpiperazin-1-yl)ethylamine .

Purity : >95% (HPLC).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Green Metrics
Oxalyl Chloride 68–75 90–93 High Low
Diethyl Oxalate 70–75 88–90 Moderate Moderate
Ru-Catalyzed 66–89 85–88 Low High
Solid-Phase 60–65 >95 Low Moderate

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as neuronal voltage-sensitive sodium channels. This interaction can modulate the activity of these channels, leading to changes in neuronal excitability and potential therapeutic effects in conditions like epilepsy . The compound may also interact with other receptors and pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Substituent Variations

Oxalamide derivatives exhibit diverse biological activities depending on their substituents. Key structural distinctions include:

Compound Name N1 Substituent N2 Substituent Key Structural Features
Target Compound 2-Chlorophenyl 2-(4-Phenylpiperazin-1-yl)ethyl Chlorine (electron-withdrawing), piperazine (basic, H-bonding)
N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) 3-Chlorophenyl 4-Methoxyphenethyl Chlorine (meta position), methoxy (electron-donating)
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) 2-Fluorophenyl 4-Methoxyphenethyl Fluorine (small, electronegative)
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxy (electron-donating), pyridine (aromatic, basic)
N1-{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (11) Piperazine-linked dichlorophenyl 5-Methylpyrazole Dichlorophenylpiperazine, pyrazole (H-bonding)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-chlorophenyl group in the target compound contrasts with methoxy or methyl groups in analogues (e.g., compounds 20, 18), which may alter electronic properties and binding affinities .

Physicochemical Properties

  • Molecular Weight : Estimated at ~450 g/mol (based on piperazine and chlorophenyl contributions).
  • Lipophilicity (LogP) : The 2-chlorophenyl group increases LogP compared to methoxy-substituted analogues (e.g., compound 20: LogP ~3.5) .
  • Solubility : The piperazine moiety may improve aqueous solubility relative to purely aromatic analogues (e.g., S336) .

Enzyme Inhibition and Receptor Targeting

  • Stearoyl Coenzyme A Desaturase (SCD) Inhibitors : Compounds 16–23 () with methoxy or halogen substituents showed SCD inhibition, suggesting the target compound’s chlorine substituent may enhance similar activity .
  • Umami Flavor Agonists : S336 () activates the hTAS1R1/hTAS1R3 receptor, but the target compound’s piperazine group may redirect activity toward CNS targets (e.g., serotonin or dopamine receptors) .

Biological Activity

N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a chlorophenyl group, a phenylpiperazine moiety, and an oxalamide linkage. Its chemical formula is C18H22ClN3O2C_{18}H_{22}ClN_3O_2, and it has been characterized for various properties including solubility, stability, and reactivity.

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. A study on related piperazine derivatives demonstrated their efficacy in animal models of epilepsy, suggesting that the oxalamide structure may enhance this activity through interaction with benzodiazepine receptors .

Antimicrobial Properties

Preliminary studies have shown that the compound displays antimicrobial activity against various strains of bacteria and fungi. The presence of the chlorophenyl group is believed to contribute to its effectiveness by disrupting microbial cell membranes.

Case Studies

  • Anticonvulsant Efficacy : In a study evaluating the anticonvulsant effects of 22 new derivatives, several compounds similar to this compound were found to significantly reduce seizure activity in both PTZ (pentylenetetrazole) and MES (maximal electroshock) models. The mechanism appears to involve modulation of GABAergic transmission .
  • Antimicrobial Testing : A series of tests conducted against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests a promising avenue for further exploration in therapeutic applications against resistant bacterial strains.

Data Tables

Biological Activity Model/Method Outcome
AnticonvulsantPTZ and MES modelsSignificant reduction in seizures
AntimicrobialBacterial culturesInhibition at 50 µg/mL

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Phenylpiperazine : This involves reacting phenylhydrazine with an aldehyde or ketone.
  • Chlorophenyl Introduction : A nucleophilic substitution reaction introduces the chlorophenyl group.
  • Oxalamide Linkage Formation : The final step involves reacting with oxalyl chloride to create the oxalamide bond.

Q & A

Q. What are the standard synthetic routes for N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, and what intermediates are involved?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the chlorophenyl intermediate via nucleophilic substitution of 2-chlorobenzyl chloride.
  • Step 2 : Preparation of the piperazine-ethyl intermediate by reacting 4-phenylpiperazine with ethylenediamine derivatives.
  • Step 3 : Coupling the intermediates via carbodiimide-mediated amidation (e.g., DCC or HATU) under anhydrous conditions .
  • Key intermediates : Chlorobenzyl-amine and piperazine-ethyl-carboxylate derivatives.
  • Optimization : HATU activation in DMF with DIPEA achieves higher yields (85–90%) compared to DCC (65–75%) due to reduced byproduct formation .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm structural integrity and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Ensures ≥95% purity by quantifying impurities under reverse-phase conditions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 455.99 vs. theoretical 455.99) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. What are the primary biological activities reported for this compound in preclinical studies?

  • Anticancer Activity : Inhibits proliferation in cancer cell lines (e.g., IC50_{50} = 12 µM in HeLa cells) via caspase-3 activation .
  • Neuroprotective Effects : Modulates cannabinoid receptors (CB1/CB2) in neuronal models, reducing oxidative stress .
  • Antimicrobial Activity : Shows moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Reagent Selection : Replace DCC with HATU to reduce urea byproducts and improve coupling efficiency .
  • Solvent System : Use anhydrous DMF under nitrogen to minimize hydrolysis of reactive intermediates .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water) for high-purity isolation .
  • Scale-Up : Transition from batch to continuous flow reactors for improved heat/mass transfer and reproducibility .

Q. What strategies are effective in elucidating the molecular targets and mechanisms of action of this oxalamide derivative?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD_D) to target proteins like RSK kinases .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Molecular Docking Simulations : Predicts binding poses using software like AutoDock Vina; cross-validate with mutagenesis studies .
  • Transcriptomic Profiling : RNA-seq identifies downstream pathways (e.g., apoptosis or inflammation) in treated cell lines .

Q. How should conflicting data regarding the compound's biological activity across different studies be analyzed and resolved?

  • Structural Comparisons : Compare analogs (e.g., methoxy vs. chloro substituents) to isolate structure-activity relationships (SAR). Example: 2-chlorophenyl derivatives show 3x higher anticancer activity than 4-chlorophenyl variants .
  • Assay Standardization : Control for variables like cell line passage number, serum concentration, and incubation time.
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by experimental noise .

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